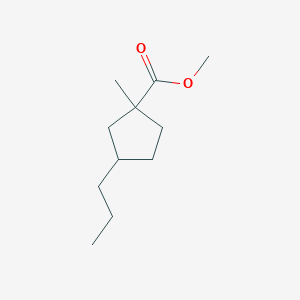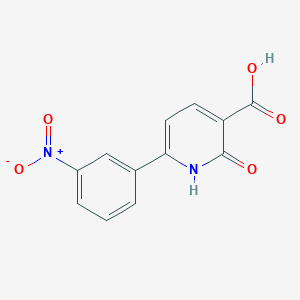![molecular formula C10H11N3O5S B8572416 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid CAS No. 75968-26-2](/img/structure/B8572416.png)
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid is a complex organic compound that combines the properties of glyoxylic acid and p-acetamidobenzenesulfonylhydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid typically involves the reaction of glyoxylic acid with p-acetamidobenzenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid can be compared with similar compounds such as glyoxylic acid derivatives and other sulfonylhydrazones. Its uniqueness lies in its combined properties, which make it suitable for specific applications where other compounds may not be as effective. Similar compounds include:
Glyoxylic acid derivatives: These compounds share the glyoxylic acid moiety but differ in their functional groups.
Sulfonylhydrazones: These compounds have the sulfonylhydrazone functional group but may have different substituents.
Propriétés
Numéro CAS |
75968-26-2 |
|---|---|
Formule moléculaire |
C10H11N3O5S |
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
(2E)-2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H11N3O5S/c1-7(14)12-8-2-4-9(5-3-8)19(17,18)13-11-6-10(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b11-6+ |
Clé InChI |
HTPGGBODPWPAHV-IZZDOVSWSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)
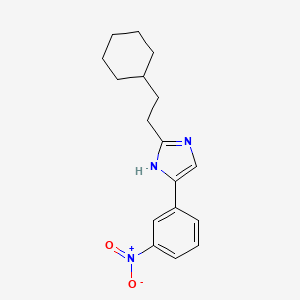
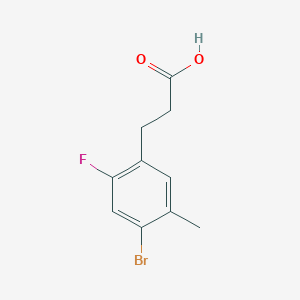
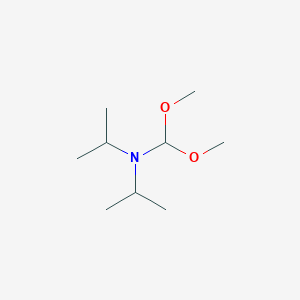
![[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol](/img/structure/B8572350.png)
![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)
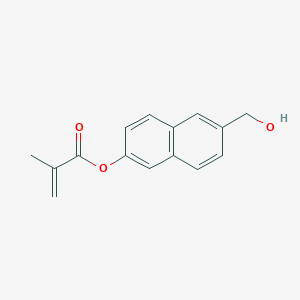

![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
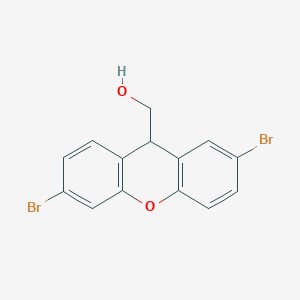
![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)
![4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)
